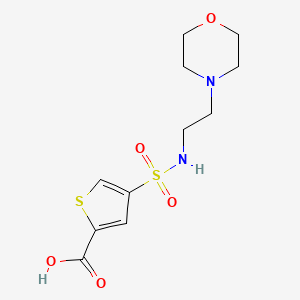
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid (Mocetinostat) is a small molecule inhibitor that targets the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has shown promising results in preclinical studies as a potential anticancer agent, particularly in the treatment of hematological malignancies.
Mecanismo De Acción
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid exerts its antitumor effects through the inhibition of HDACs. By inhibiting HDAC activity, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid leads to the accumulation of acetylated histones, which results in chromatin relaxation and increased gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit metastasis, which is the spread of cancer cells to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its specificity for HDACs. This specificity allows for targeted inhibition of HDAC activity, which can lead to fewer side effects compared to non-specific HDAC inhibitors. However, one limitation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the investigation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in clinical settings.
Métodos De Síntesis
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including the key thiophene-2-carboxylic acid intermediate, which is then functionalized with a morpholine and sulfonamide group. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also shown promise in the treatment of hematological malignancies, including lymphoma and leukemia.
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-7-9(8-19-10)20(16,17)12-1-2-13-3-5-18-6-4-13/h7-8,12H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXACJDJZMHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
